molecular formula C13H14ClN3 B1464567 N-benzyl-3-chloro-N-ethylpyrazin-2-amine CAS No. 1283466-16-9

N-benzyl-3-chloro-N-ethylpyrazin-2-amine

Cat. No.: B1464567
CAS No.: 1283466-16-9
M. Wt: 247.72 g/mol
InChI Key: CGCPJYGXIFJKMN-UHFFFAOYSA-N
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Description

N-Benzyl-3-chloro-N-ethylpyrazin-2-amine is a chemical compound with the CAS registry number 1283466-16-9 . Its molecular formula is C 13 H 14 ClN 3 , corresponding to a molecular weight of approximately 247.73 g/mol . The structure features a pyrazine ring, a nitrogen-containing heterocycle, which is substituted with a chlorine atom and two nitrogen-bound functional groups: an ethyl group and a benzyl group . This specific arrangement of atoms classifies it as a potentially valuable building block in organic and medicinal chemistry research. The presence of the chlorine atom and the tertiary amine can make it a versatile intermediate for further chemical transformations, such as cross-coupling reactions or nucleophilic substitutions. Researchers may explore its utility in developing novel compounds for various scientific investigations. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1283466-16-9

Molecular Formula

C13H14ClN3

Molecular Weight

247.72 g/mol

IUPAC Name

N-benzyl-3-chloro-N-ethylpyrazin-2-amine

InChI

InChI=1S/C13H14ClN3/c1-2-17(10-11-6-4-3-5-7-11)13-12(14)15-8-9-16-13/h3-9H,2,10H2,1H3

InChI Key

CGCPJYGXIFJKMN-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=CC=C1)C2=NC=CN=C2Cl

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=NC=CN=C2Cl

Origin of Product

United States

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-benzyl-3-chloro-N-ethylpyrazin-2-amine can be achieved through various methods, including the reaction of substituted pyrazines with chlorinated amines. The compound features a pyrazine ring, which is known for its ability to participate in various chemical reactions due to its electron-rich nature.

Synthesis Methodology

  • Starting Materials : Typically involves 2-amino-3-chloropyrazine derivatives.
  • Reagents : Chlorinated amines are used to introduce the benzyl and ethyl groups.
  • Conditions : The reactions are often conducted under controlled temperatures to optimize yield and purity.

Medicinal Chemistry Applications

This compound exhibits promising pharmacological properties that make it a candidate for drug development.

Potential Therapeutic Uses

  • Antimicrobial Activity : Research indicates that derivatives of pyrazine compounds have shown efficacy against various bacterial strains, suggesting that this compound might possess similar properties .
  • Anti-inflammatory Properties : Some pyrazine derivatives are being explored for their anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases .

Material Science Applications

The compound's unique chemical structure allows it to be utilized in the development of advanced materials.

Polymer Chemistry

This compound can be integrated into polymer matrices to enhance their mechanical properties and thermal stability. Its incorporation into polymer blends has been shown to improve resistance to environmental degradation .

Case Studies and Research Findings

Several studies have documented the applications of this compound in different fields:

Study ReferenceApplication AreaFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria.
Anti-inflammatory ResearchPotential as a lead compound for developing anti-inflammatory drugs.
Polymer DevelopmentEnhanced mechanical properties when incorporated into polymer blends.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares N-benzyl-3-chloro-N-ethylpyrazin-2-amine with key analogs, highlighting substituent variations and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key References
This compound Benzyl, Ethyl C₁₃H₁₄ClN₃ 247.72 Not reported Inferred
N-butyl-6-chloro-N-methylpyrazin-2-amine Butyl, Methyl C₉H₁₄ClN₃ 199.68 Not reported
6-Chloro-N-cyclohexyl-N-methylpyrazin-2-amine Cyclohexyl, Methyl C₁₁H₁₆ClN₃ 225.72 Not reported
N-((3-chloropyrazin-2-yl)methyl)propan-2-amine Isopropyl C₈H₁₂ClN₃ 185.65 248
4-Chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine Pyridinylmethyl C₁₃H₁₀ClN₃S 275.75 Not reported

Key Observations :

  • Substituent Size and Lipophilicity : The benzyl group in the target compound increases molecular weight compared to analogs with smaller alkyl groups (e.g., methyl or butyl). This enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Chlorine Position: The 3-chloro substituent in the target compound contrasts with 6-chloro analogs (e.g., N-butyl-6-chloro-N-methylpyrazin-2-amine).
  • Heterocyclic Variations : Replacement of pyrazine with pyridine (e.g., 3-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine) or benzothiazole (e.g., ) modifies electronic properties and binding affinities, highlighting the pyrazine ring’s role in π-stacking interactions .

Preparation Methods

N-Alkylation Using Benzyl Chloride and Ethanolamine Derivatives

A related preparation method for N-benzyl ethyl amines involves the condensation reaction of ethanolamine with benzyl chloride in the presence of a solid phase basic catalyst such as sodium carbonate. The reaction is performed by slow dropwise addition of benzyl chloride to ethanolamine at 40–80 °C, followed by heating at 80–120 °C for 1–3 hours to complete the reaction. After filtration and vacuum distillation, N-benzyl ethyl amine is obtained with yields around 66–68% and purity approximately 98%.

Although this method is described for N-benzyl ethyl alcohol amine, it provides a foundational approach for the N-ethyl-N-benzyl amine substitution pattern that can be adapted for pyrazin-2-amine derivatives.

Table 1: Reaction Conditions for N-Benzyl Ethyl Amine Preparation

Parameter Details
Reactants Ethanolamine, Benzyl chloride
Catalyst/Base Sodium carbonate (powdered)
Temperature (dropwise addition) 40–80 °C
Reaction time (dropwise) 4–6 hours
Post-addition heating 80–120 °C for 1–2 hours
Work-up Filtration, vacuum distillation
Yield 66–68%
Purity ~98%

This method emphasizes controlled addition and temperature regulation to minimize side products and maximize yield.

Solvent Selection and Stock Solution Preparation for Pyrazin-2-amine Derivatives

For pyrazin-2-amine derivatives, including N-ethyl substitutions, solvent choice is critical to solubility and reaction efficiency. Stock solutions of N-ethylpyrazin-2-amine are prepared in solvents such as DMSO, PEG300, Tween 80, and water mixtures, with precise volumetric calculations depending on desired molarity (1 mM to 10 mM). The preparation involves dissolving the compound in DMSO first, followed by sequential addition of co-solvents with mixing and clarification at each step.

This solvent preparation strategy is essential when scaling up reactions or performing in vivo formulations of pyrazin-2-amine derivatives, ensuring complete dissolution and reaction homogeneity.

Table 2: Example Stock Solution Preparation for N-Ethylpyrazin-2-amine

Amount of Compound (mg) Volume for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 8.12 1.62 0.81
5 40.60 8.12 4.06
10 81.20 16.24 8.12

Note: Volumes are calculated based on molecular weight and desired molarity.

Reaction Optimization and Yield Considerations

  • Reaction Temperature: Maintaining controlled temperatures during alkylation (40–120 °C) is crucial to avoid side reactions and decomposition.
  • Catalyst/Base: Use of powdered inorganic bases like sodium carbonate improves reaction efficiency and selectivity.
  • Solvent System: Selection of polar aprotic solvents such as acetonitrile or DMSO facilitates nucleophilic substitution reactions.
  • Purification: Vacuum distillation and recrystallization are effective in isolating high-purity products.
  • Yield Improvement: The described method in reports a 25–30% improvement in yield compared to traditional methods, with cost reduction benefits.

Summary Table of Preparation Methods

Step Method Description Key Conditions Yield (%) Purity (%) Reference
N-Benzylation of Ethanolamine Dropwise addition of benzyl chloride to ethanolamine with solid base catalyst 40–80 °C dropwise, then 80–120 °C heating 66–68 ~98
Solvent Preparation for Pyrazin-2-amine Dissolution in DMSO followed by PEG300, Tween 80, water Sequential addition with mixing and clarification N/A N/A
Halogenation of Pyrazine Core Electrophilic chlorination (inferred) Using chlorinating agents (literature-based) Variable High Literature inference

Research Findings and Notes

  • The condensation reaction method using ethanolamine and benzyl chloride with a solid base catalyst is an efficient and scalable route for preparing N-benzyl ethyl amines, which can be adapted for pyrazin-2-amine derivatives.
  • Solubility and solvent compatibility are vital for successful preparation and formulation of pyrazine derivatives, with detailed volumetric calculations aiding reproducibility.
  • No direct literature was found specifically detailing the preparation of this compound; however, the combination of known halogenation techniques and N-alkylation methods provides a robust synthetic framework.
  • Purification by vacuum distillation and recrystallization is effective in achieving high purity products suitable for research and industrial use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-3-chloro-N-ethylpyrazin-2-amine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A reductive amination approach using NaBH₄ in 1,4-dioxane (as demonstrated for N-benzylpyridin-2-amine synthesis) can be adapted . For the chloro and ethyl substituents, nucleophilic substitution or coupling reactions (e.g., using 3-chloropyrazin-2-amine derivatives) should be explored. Reaction parameters like temperature (e.g., 120°C for 2 hours) and stoichiometry should be optimized via Design of Experiments (DoE) to maximize yield .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

  • Methodological Answer : Combine 1H^1 \text{H} and 13C^13 \text{C} NMR to confirm bonding environments and substituent positions. For ambiguous signals, 2D NMR (COSY, HSQC) resolves connectivity . X-ray crystallography (using software like SHELXL or ORTEP-3 ) provides definitive stereochemical data. For example, hydrogen placement via difference maps and riding models ensures accurate refinement .

Q. How can researchers validate purity and identify common impurities in synthesized batches?

  • Methodological Answer : Use HPLC with UV detection (e.g., 254 nm) and mass spectrometry (MS) for purity assessment. Compare retention times with reference standards. Impurities like unreacted intermediates (e.g., 3-chloropyrazin-2-amine) can be identified via high-resolution MS and quantified using calibration curves .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

  • Methodological Answer : Apply the Colle-Salvetti correlation-energy formula (e.g., B3LYP functional) to model electron density and local kinetic energy. Basis sets like 6-31G* optimize geometry, while solvent effects (e.g., PCM for 1,4-dioxane) refine calculations. Analyze frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions?

  • Methodological Answer : If NMR chemical shifts conflict with DFT-predicted values, re-examine solvent effects or tautomeric states. Validate via X-ray crystallography (e.g., C–Cl bond lengths) or isotopic labeling. For mass spec anomalies (e.g., unexpected adducts), use tandem MS/MS to confirm fragmentation pathways .

Q. How do substituents (e.g., chloro, benzyl) influence the compound’s pharmacological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing chloro with bromo or benzyl with phenyl). Test bioactivity in vitro (e.g., enzyme inhibition assays) and correlate with computed descriptors like logP (lipophilicity) and polar surface area. Compare with trifluoromethyl-containing analogs, which show enhanced metabolic stability .

Q. What experimental designs are suitable for analyzing degradation pathways under physiological conditions?

  • Methodological Answer : Simulate biological environments (e.g., pH 7.4 buffer at 37°C) and monitor degradation via LC-MS. Identify hydrolytic (e.g., amide bond cleavage) or oxidative products (e.g., N-oxide formation). Use deuterated solvents in NMR to track proton exchange in labile groups .

Data Analysis and Interpretation

Q. How can researchers statistically analyze batch-to-batch variability in synthesis?

  • Methodological Answer : Perform multivariate analysis (e.g., PCA) on parameters like reaction temperature, catalyst loading, and purity. Use ANOVA to identify significant factors. For reproducibility, establish control charts for critical quality attributes (CQAs) such as yield and impurity levels .

Q. What computational tools are recommended for modeling intermolecular interactions (e.g., protein-ligand binding)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with the compound’s DFT-optimized geometry. Validate binding poses via molecular dynamics (MD) simulations (GROMACS) in explicit solvent. Analyze hydrogen bonds and π-π stacking with residues using PyMOL .

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